((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone
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Description
((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C18H19NO3S2 and its molecular weight is 361.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. Based on its structural features, it might interact with proteins or enzymes that have affinity for bicyclic and tricyclic structures .
Mode of Action
The mode of action would depend on the specific target it interacts with. Generally, compounds with bicyclic structures can bind to their targets via hydrophobic interactions and pi-stacking .
Biochemical Pathways
Again, without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Many natural products with bicyclic structures are known to affect a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of this compound would depend on various factors including its size, polarity, and solubility. Bicyclic compounds are generally well-absorbed and can cross biological membranes .
Result of Action
The molecular and cellular effects would depend on the specific target and pathway it affects. Some bicyclic compounds are known to have antiviral, anticancer, anti-HIV, immunomodulatory and neurotrophic activities .
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c20-18(13-8-9-23-12-13)19-14-6-7-15(19)11-17(10-14)24(21,22)16-4-2-1-3-5-16/h1-5,8-9,12,14-15,17H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDZFNLNCAQJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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